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molecular formula C10H9ClO B8691193 2-Chloromethyl-3-methyl-benzofuran CAS No. 160875-29-6

2-Chloromethyl-3-methyl-benzofuran

Cat. No. B8691193
M. Wt: 180.63 g/mol
InChI Key: HZAWQAKPRJXKLY-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To a solution of (3-methyl-benzofuran-2-yl)-methanol (1.12 g, 6.9 mmol) in 12 mL of dichloromethane was added 2.8 mL of thionyl chloride. The color of the reaction turned from pink initially to light yellow. After 2 h the reaction was worked up and 2-chloromethyl-3-methyl-benzofuran was obtained in quantitative yield. 1H NMR (400 MHz, CDCl3) δ ppm 2.3 (s, 3 H) 4.7 (s, 2 H) 7.2 (m, 1 H) 7.3 (m, 1 H) 7.5 (m, 1 H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[CH2:11]O.S(Cl)([Cl:15])=O>ClCCl>[Cl:15][CH2:11][C:3]1[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
CC1=C(OC2=C1C=CC=C2)CO
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1OC2=C(C1C)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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